molecular formula C9H9NO5 B181614 4-Ethoxy-3-nitrobenzoic acid CAS No. 59719-77-6

4-Ethoxy-3-nitrobenzoic acid

Cat. No. B181614
CAS RN: 59719-77-6
M. Wt: 211.17 g/mol
InChI Key: GZHXYRWGRKIXEJ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-nitrobenzoic acid consists of a benzene ring substituted with an ethoxy group at the 4th position and a nitro group at the 3rd position . The InChI string is InChI=1S/C9H9NO5/c1-2-15-8-4-3-6 (9 (11)12)5-7 (8)10 (13)14/h3-5H,2H2,1H3, (H,11,12) . The SMILES string is CCOC1=C (C=C (C=C1)C (=O)O) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

4-Ethoxy-3-nitrobenzoic acid has a molecular weight of 211.17 g/mol . It has a computed XLogP3 value of 1.9, indicating its relative lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 211.04807239 g/mol . The topological polar surface area is 92.4 Ų . It has a heavy atom count of 15 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Ethoxy-3-nitrobenzoic acid is involved in the synthesis of various chemical compounds. For example, Yin Dulin (2007) described the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a novel compound, from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester (Yin Dulin, 2007). Similarly, Li De-jiang (2005) discussed the synthesis and structure characterization of 3-N-Acetyl-2-aryl-5-(4-nitrophenyl)-1, 3, 4-oxadiazolines, using ethyl 4-nitrobenzoate (Li De-jiang, 2005).

Plant Physiology Research

J. Dimmock (1967) investigated derivatives of 4-hydroxy-3-nitrobenzoic acid and their ability to produce chlorosis in different plant species. This research highlights the influence of such compounds on plant pigmentation and iron content (J. Dimmock, 1967).

Photophysical Properties

S. H. Habenicht et al. (2015) studied 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores to evaluate molecular structure-property relationships. They found that nitro groups used as acceptors did not quench fluorescence, highlighting the unique photophysical properties of such compounds (S. H. Habenicht et al., 2015).

Catalysis and Chemical Reactions

Liang Hong-ze (2013) explored the esterification of 4-Nitrobenzoic acid catalyzed by acidic ionic liquid, demonstrating its role in catalysis and organic synthesis (Liang Hong-ze, 2013). Additionally, Celeste Fernández et al. (2004) examined the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, indicating its use in selective aromatic reductions (Celeste Fernández et al., 2004).

Physicochemical Studies

Erin Hart et al. (2015) conducted research on solubility and partition coefficients in 2-methoxyethanol, providing insights into the physicochemical properties of nitrobenzoic acids (Erin Hart et al., 2015).

Medicinal Chemistry and Biochemistry

In the field of medicinal chemistry, Maria Betânia de Freitas et al. (2014) studied the stability of 4-bromomethyl-3-nitrobenzoic acid, highlighting its potential as an antitumoral agent and the importance of understanding its stability (Maria Betânia de Freitas et al., 2014). T. Tsuda et al. (2000) showed how anthocyanins can protect tyrosine from nitration, with 4-hydroxy-3-nitrobenzoic acid being a reaction product, elucidating the mechanisms of peroxynitrite scavenging (T. Tsuda et al., 2000).

Safety And Hazards

4-Ethoxy-3-nitrobenzoic acid is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . The compound should be handled with appropriate personal protective equipment to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .

properties

IUPAC Name

4-ethoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHXYRWGRKIXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350445
Record name 4-ethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitrobenzoic acid

CAS RN

59719-77-6
Record name 4-ethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DN Price, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
… acid, 4-hydroxy-3-nitrobenaldehyde and 4-hydroxy-gnitrobenzyl alcohol; Moderately active, 4-methoxy-3-nitrobenzaldehyde, 4-methoxy3-nitrobenzoic acid, 4-ethoxy-3-nitrobenzoic acid…
Number of citations: 8 onlinelibrary.wiley.com
Y Mao, W Zhu, X Kong, Z Wang, H Xie, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
… 4-Ethoxy-3-nitrobenzoic acid 55 (0.21 g, 1.1 mmol) was suspended in SOCl 2 (5 mL) and the reaction mixture was heated to reflux for 2 h to give a clear solution. The volatiles were …
Number of citations: 34 www.sciencedirect.com
S Watanabe - Developments in Oils and Fats, 1995 - Springer
A variety of cutting fluids are used for the machining operations of cutting, grinding, turning, milling, drilling and tapping mainly metals. Cutting fluids can be classified into two types; …
Number of citations: 3 link.springer.com

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